8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-(2-methoxyethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12-6-5-7-13(10-12)11-23-14-15(20-17(23)19-8-9-26-4)21(2)18(25)22(3)16(14)24/h5-7,10H,8-9,11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRQKNLDSBQJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCCOC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as xanthine derivatives, which are then modified through a series of reactions including alkylation, amination, and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify and create derivatives that can exhibit distinct properties.
Biology
In biological research, this compound can act as a probe to study purine metabolism and related pathways. It may interact with various biological molecules, helping to elucidate biochemical processes.
Medicine
Potential therapeutic applications include:
- Drug Development : The compound may function as a drug candidate for diseases linked to purine metabolism disorders.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
Industry
The compound could be utilized in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotection : A study demonstrated that 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibited neuroprotective properties by reducing neuronal cell death under oxidative stress conditions.
- Adenosine Receptor Modulation : Research indicated that the compound could modulate adenosine receptors (A1 and A2A), which play critical roles in neurotransmission and inflammatory responses.
Mechanism of Action
The mechanism of action of 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
*Estimated using substituent contributions (e.g., methoxyethyl: +0.5–1.0 logP unit).
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The target compound’s methoxyethyl group balances hydrophilicity and lipophilicity, offering better solubility (∼50–100 μg/mL) than octyl (, <10 μg/mL) or chlorobenzyl (, ∼30 μg/mL) analogues.
- Metabolic Stability : Methoxy groups resist oxidation compared to hydroxyethyl (), which may undergo glucuronidation .
Biological Activity
The compound 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic derivative of purine with potential therapeutic applications. Its unique structural features suggest a variety of biological activities that warrant detailed investigation.
Chemical Structure
The IUPAC name of the compound indicates its complex structure, which includes a purine core modified with various functional groups. The molecular formula is , and the InChI representation is:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in purine metabolism. It may act as an inhibitor or modulator of enzymes related to nucleotide synthesis and metabolism. This interaction can lead to significant alterations in cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that compounds similar to this one have exhibited various biological activities:
- Anticancer Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, Mannich bases derived from similar structures have been reported to possess cytotoxic effects against several cancer cell lines including human colon cancer cells and hepatoma cells .
- Antiviral Properties : The purine scaffold is known for its antiviral potential. Compounds with similar structures have been evaluated for their ability to inhibit viral replication .
- Enzyme Inhibition : The compound may inhibit enzymes such as purine nucleoside phosphorylase (PNP), which has implications in cancer treatment and immunosuppression. Inhibitors targeting PNP have shown low nanomolar activity against various cancer cell lines .
Case Studies
Several studies have explored the biological activity of similar purine derivatives:
- Cytotoxicity Evaluation : A study evaluated a library of compounds including derivatives of purine for cytotoxicity against Jurkat T-cells and other cancer lines. Results indicated that compounds with ethyl substitutions exhibited significantly higher activity compared to methylated analogs .
- Anticancer Screening : Another research focused on the anticancer properties of Mannich bases derived from purines showed that certain derivatives were more potent than standard chemotherapeutics like 5-fluorouracil .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
